![molecular formula C19H24N2O2 B5726448 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)
2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol
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Overview
Description
2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol, also known as BZPMP, is a chemical compound that has been widely studied for its potential pharmacological properties. BZPMP is a phenylpiperazine derivative that has been shown to interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.
Mechanism of Action
2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol acts as a partial agonist at dopamine and serotonin receptors, which leads to an increase in the release of these neurotransmitters. This increase in neurotransmitter release is thought to be responsible for the antidepressant and anxiolytic effects of 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol. 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety. 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol has also been shown to increase the activity of the NMDA receptor, which can lead to an improvement in cognitive function. However, 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol has also been shown to have some negative effects, including an increase in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, one limitation of using 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol in lab experiments is its potential for toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol. One direction is to further investigate its potential as a therapeutic agent for various neurological disorders, including depression, anxiety, and schizophrenia. Another direction is to investigate its potential as a cognitive enhancer and as a treatment for drug addiction. Additionally, future studies could focus on optimizing the synthesis method of 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol to improve its yield and purity.
Synthesis Methods
The synthesis of 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol involves the reaction of 2,5-dimethoxyphenol with benzyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with piperazine to yield 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol. The synthesis method has been optimized to produce high yields of 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol with good purity.
Scientific Research Applications
2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol has been studied for its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction. 2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol has been shown to have a high affinity for dopamine and serotonin receptors, which are known to play a role in mood regulation and addiction.
properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-23-18-8-7-17(19(22)13-18)15-21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVBSLSWEHZJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5430595 |
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